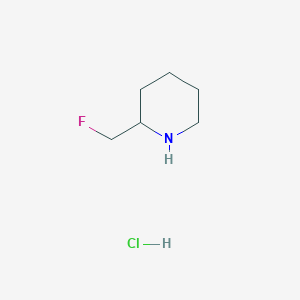

2-(Fluoromethyl)piperidine hydrochloride

CAS No.: 1638768-87-2

Cat. No.: VC7951291

Molecular Formula: C6H13ClFN

Molecular Weight: 153.62

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1638768-87-2 |

|---|---|

| Molecular Formula | C6H13ClFN |

| Molecular Weight | 153.62 |

| IUPAC Name | 2-(fluoromethyl)piperidine;hydrochloride |

| Standard InChI | InChI=1S/C6H12FN.ClH/c7-5-6-3-1-2-4-8-6;/h6,8H,1-5H2;1H |

| Standard InChI Key | TZEPUTKZDWKKRR-UHFFFAOYSA-N |

| SMILES | C1CCNC(C1)CF.Cl |

| Canonical SMILES | C1CCNC(C1)CF.Cl |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a six-membered piperidine ring with a fluoromethyl group at the second carbon (Figure 1). The hydrochloride salt form stabilizes the amine group, improving crystallinity and solubility . Stereochemical variations, such as the (R)-enantiomer, are critical for chiral applications in drug design.

Table 1: Key Physicochemical Properties

Synthetic Pathways

Multi-Step Synthesis from Piperidine Precursors

The synthesis typically begins with piperidine or its derivatives. A common route involves:

-

Introduction of the Fluoromethyl Group: Reacting piperidine with a fluoromethylating agent, such as fluoromethyl halides (e.g., CH2FCl), under basic conditions .

-

Salt Formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt .

For example, 2-(fluoromethyl)piperidine can be synthesized via nucleophilic substitution, where piperidine reacts with fluoromethyl bromide in the presence of a base like potassium carbonate. Subsequent HCl gas bubbling in a solvent like diethyl ether precipitates the hydrochloride salt .

Alternative Routes

-

Reductive Amination: Fluoromethyl ketones can undergo reductive amination with ammonia or amines, followed by cyclization .

-

Hydrogenation of Fluorinated Pyridines: Catalytic hydrogenation of 2-(fluoromethyl)pyridine over palladium catalysts yields the piperidine derivative, which is then converted to the hydrochloride salt .

Table 2: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Fluoromethylation | CH2FBr, K2CO3, DMF, 80°C | 65% | |

| Salt Formation | HCl gas, Et2O, RT | 90% | |

| Reductive Amination | NaBH3CN, MeOH, 0°C to RT | 55% |

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The fluoromethyl group participates in nucleophilic substitutions, enabling further derivatization. For instance, reaction with Grignard reagents replaces fluorine with alkyl/aryl groups.

Oxidation and Reduction

-

Oxidation: Treatment with strong oxidants like KMnO4 converts the piperidine ring to a pyridine derivative, though this is less common due to ring stability.

-

Reduction: Catalytic hydrogenation of unsaturated analogs (e.g., 2-(fluoromethyl)-1,2,3,4-tetrahydropyridine) yields the saturated piperidine .

Salt Metathesis

The hydrochloride salt can be exchanged with other counterions (e.g., sulfate, phosphate) via reaction with corresponding acids, altering solubility for specific applications .

Applications in Pharmaceutical and Agrochemical Research

Drug Intermediate

The compound serves as a chiral building block in synthesizing bioactive molecules. For example:

-

Antipsychotics: Piperidine derivatives are key motifs in dopamine receptor modulators.

-

Anticancer Agents: Fluorinated piperidines enhance blood-brain barrier penetration in kinase inhibitors.

Agrochemicals

Incorporating the fluoromethyl group into herbicides and pesticides improves resistance to metabolic degradation, extending field efficacy.

Table 3: Representative Applications

| Application | Target Molecule | Role of Compound | Source |

|---|---|---|---|

| Antidepressants | Serotonin reuptake inhibitors | Chiral intermediate | |

| Herbicides | Acetolactate synthase inhibitors | Metabolic stabilizer |

Comparative Analysis with Related Compounds

vs. 2-(Trifluoromethyl)piperidine

-

Electron-Withdrawing Effects: The -CF3 group in the trifluoromethyl analog offers greater electronegativity, enhancing metabolic stability but reducing solubility compared to -CH2F.

-

Synthetic Complexity: Trifluoromethylation often requires harsher conditions (e.g., SF4), whereas fluoromethylation is more straightforward.

vs. Piperidine Hydrochloride

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume